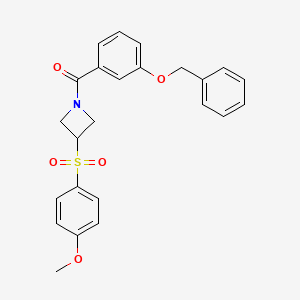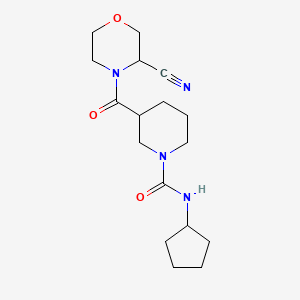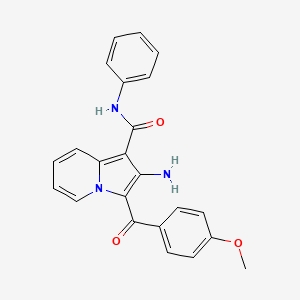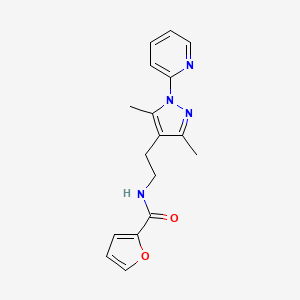
(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a benzyloxy group, a methoxyphenylsulfonyl group, and an azetidinyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing a nitrogen atom, would likely be a key structural feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the azetidine ring could potentially undergo ring-opening reactions, and the benzyloxy and methoxyphenylsulfonyl groups could participate in various substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the benzyloxy and methoxy groups could enhance its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
(3-(Benzyloxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a compound that has been explored in the synthesis of various derivatives with potential antibacterial activity. The synthesis of monobactam analogues, which are a class of β-lactam antibiotics, has been described. A key intermediate, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone, was synthesized and further converted into monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring. These derivatives exhibited strong activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa, and showed excellent stability to β-lactamases, highlighting their potential as antibacterial agents (Yamashita Haruo et al., 1988).
Synthesis of Substituted Azetidinones
Another research focus has been on the synthesis of substituted azetidinones derived from a dimer of Apremilast, demonstrating the versatility of azetidinone scaffolds in drug discovery. This work involved the preparation of various derivatives through condensation and annulation reactions, showcasing the medicinal and pharmaceutical significance of sulfonamide rings and azetidinone scaffolds in creating compounds with potential biological activities (Y. Jagannadham et al., 2019).
Antioxidant Properties
Research on derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, including those with bromine substitutions, has shown that these compounds possess effective antioxidant properties. The study evaluated the radical scavenging activities of these compounds, comparing them to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). The phenol derivative with two phenolic rings and five phenolic hydroxyl groups was identified as the most potent antioxidant and radical scavenger, highlighting the potential of these compounds in antioxidant applications (Yasin Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibition
Novel bromophenol derivatives, including (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds showed strong inhibitory activity, particularly against the hCA I isozyme, suggesting their potential use as CA inhibitors in therapeutic applications (Yusuf Akbaba et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-29-20-10-12-22(13-11-20)31(27,28)23-15-25(16-23)24(26)19-8-5-9-21(14-19)30-17-18-6-3-2-4-7-18/h2-14,23H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUHBZCGFRBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)


![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)
![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)
![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)
![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)
